molecular formula C12H11NO5 B1146746 Methyl 2-(3-nitrobenzylidene)acetoacetate CAS No. 119128-13-1

Methyl 2-(3-nitrobenzylidene)acetoacetate

Cat. No. B1146746
CAS RN: 119128-13-1
M. Wt: 249.22 g/mol
InChI Key: LYUBYLJQOZIBQB-XFFZJAGNSA-N
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Description

Methyl 2-(3-nitrobenzylidene)acetoacetate, also known as MNBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is synthesized through a multi-step process involving the reaction of acetoacetate with 3-nitrobenzaldehyde. In

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : It is used in the synthesis of several pharmaceutical compounds. For instance, its role in the production of nimodipine, a drug substance, is notable. The synthesis process involves cyclocondensation with 1-methylethyl-3-aminocrotonate (Balaev, Osipov, & Fedorov, 2012). Additionally, it contributes to the synthesis of pranidipine, a new calcium antagonist, through a series of chemical reactions (Xiao, 2003).

  • Chemical Research and Compound Development : Its utility extends to general chemical research and compound development. For example, a study on the oxidation and Claisen condensation products of 3-nitro-o-xylene involved the use of methyl 2-(3-nitrobenzylidene)acetoacetate (Askam & Keeks, 1969).

  • Intermediate in Medicinal Chemistry : The compound is used as an intermediate in medicinal chemistry. This application is demonstrated in the synthesis of various nitrobenzylidene derivatives with potential medicinal properties (Mori et al., 1992).

  • Improved Synthesis Processes : Its use in improving synthesis processes of compounds is also documented. A study details the improved synthesis technology of nimodipine, where it plays a key role (Xuan Yun, 2005).

  • Study of Chemical Reactions and Properties : Additionally, research has been conducted to study its chemical reactions and properties. For instance, the theoretical study on its synthesis provides insights into the reaction mechanisms and conditions (Song Zheng-en, 2011).

Safety and Hazards

“Methyl 2-(3-nitrobenzylidene)acetoacetate” is an irritating chemical and should be avoided in contact with skin and eyes . Appropriate personal protective equipment such as gloves, glasses, and laboratory coats should be worn during operation . It should be stored in a dark, dry, and well-ventilated place .

Future Directions

“Methyl 2-(3-nitrobenzylidene)acetoacetate” can be used in the synthesis of drugs, dyes, and optically active compounds . It can also be used in the preparation of pesticides and insecticides . As such, future research and development could explore these applications further.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(3-nitrobenzylidene)acetoacetate involves the condensation of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "3-nitrobenzaldehyde", "methyl acetoacetate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-nitrobenzaldehyde to a round-bottom flask", "Add methyl acetoacetate to the flask", "Add a base (e.g. sodium hydroxide) to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] }

CAS RN

119128-13-1

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7-

InChI Key

LYUBYLJQOZIBQB-XFFZJAGNSA-N

Isomeric SMILES

CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC

SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC

synonyms

(Z)-2-[(3-Nitrophenyl)methylene]-3-oxobutanoic Acid Methyl Ester;  (2Z)-2-[(3-Nitrophenyl)methylene]-3-oxobutanoic Acid Methyl Ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 151 g (1.00 mole) of 3-nitrobenzaldehyde, 116 g (1.00 mole) of methyl acetoacetate, 10 mL of glacial acetic acid, 4 mL of piperidine, and 400 mL of benzene was refluxed 2 hr during which time 21 mL of water was removed via a Dean-Stark trap. The dark yellow solution was cooled to ambient temperature and solidification occurred. Filtration followed by washing with ether afforded 180 g of product as a yellow solid. An additional 23 g product was obtained from the filtrate to yield a total of 203 g (82%) of product, m.p. 145°-146° C. (literature m.p., 158° C.; cf: Meyer, et al., Arzneim.Forsch/Drug Research, 31, 407 (1981)).
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
product

Q & A

Q1: What is the significance of Methyl 2-(3-nitrobenzylidene)acetoacetate in the synthesis of Pranidipine?

A: this compound is a crucial intermediate formed by the condensation of Methyl acetoacetate and 3-nitrobenzaldehyde. This compound then undergoes a Hantzsch cyclization with cinnamyl 3-aminocrotonate to produce Pranidipine []. This synthetic route offers a milder and more efficient way to synthesize Pranidipine compared to previous methods.

Q2: What spectroscopic data confirms the successful synthesis of this compound?

A: While the research paper primarily focuses on the final product, Pranidipine, it mentions that the synthesized Pranidipine was characterized by IR, 1H NMR, 13C NMR, and MS spectral measurements []. It can be inferred that similar spectroscopic techniques were likely employed to confirm the structure of this compound during the synthesis process.

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